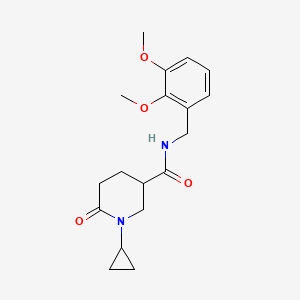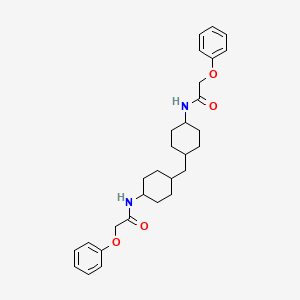
4-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as OPB-9195 and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
OPB-9195 works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase activity can lead to a decrease in tumor growth and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in several types of cancer, including breast, prostate, and lung cancer. OPB-9195 has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPB-9195 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it useful for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize, allowing for large-scale production. However, there are some limitations to using OPB-9195 in lab experiments. It has a short half-life, meaning that it may need to be administered frequently to maintain its effects. In addition, it has been found to have some toxicity in animal studies, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on OPB-9195. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosing and administration schedule for OPB-9195 in cancer patients. In addition, research is needed to determine the safety and efficacy of combining OPB-9195 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the role of carbonic anhydrase enzymes in other biological processes. Further studies are needed to determine the potential therapeutic uses of OPB-9195 in these processes.
Métodos De Síntesis
The synthesis of OPB-9195 involves several steps. First, 4-nitrobenzenesulfonyl chloride is reacted with 3-pyridinemethanol to produce the intermediate 4-nitrobenzenesulfonate ester. Next, this intermediate is reacted with pyrrolidine-2-one to produce the final product, OPB-9195. The synthesis of OPB-9195 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
OPB-9195 has been studied for its potential use in scientific research. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many types of cancer. OPB-9195 has also been found to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-4-2-10-19(16)14-5-7-15(8-6-14)23(21,22)18-12-13-3-1-9-17-11-13/h1,3,5-9,11,18H,2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHGIAZFOGXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928948.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928954.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4928983.png)
![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928984.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)


![(3R*,4R*)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4929039.png)